molecular formula C₂₉H₂₉NO₈ B1140315 Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside CAS No. 141019-70-7

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1140315
CAS No.: 141019-70-7
M. Wt: 519.54
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Description

Structural Determination and Stereochemistry

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-galactopyranoside (CAS: 141019-70-7) is a monosaccharide derivative with a galactopyranose backbone modified at multiple positions. Its structure (Figure 1) includes:

  • A benzyl group at the anomeric (C1) position, conferring α-configuration.
  • A 2-acetamido group replacing the hydroxyl at C2, introducing a nitrogen-containing substituent.
  • Benzoyl esters at C3 and C6, serving as protective groups.
  • A 2-deoxy modification, removing the hydroxyl at C2.

Stereochemical confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. Key evidence includes:

  • 1H NMR : The anomeric proton (H1) resonates at δ 4.58–4.71 ppm as a doublet (J = 3.6 Hz), characteristic of α-configuration.
  • 13C NMR : The C1 signal at δ 100.0–104.0 ppm aligns with α-glycosidic linkage.
  • NOESY correlations between H1 and H3/H5 confirm the axial orientation of the benzyl group.

Table 1: Key NMR Assignments

Position 1H δ (ppm) 13C δ (ppm) Coupling Constants (J, Hz)
C1 (H1) 4.65 (d) 98.2 J1,2 = 3.6
C2 (NHAc) 2.03 (s) 22.1 (CH3) -
C3 (Bz) 5.35–5.20 (m) 128.5 (Bz) -
C6 (Bz) 4.21 (dd) 63.0 J5,6 = 6.2, J6,6’ = 12.5

Functional Group Distribution and Protecting Strategy

The compound’s functional groups are strategically protected to enable selective reactivity in synthetic pathways:

  • Benzoyl esters (C3, C6) : Provide steric and electronic stabilization, preventing undesired side reactions.
  • Benzyl group (C1) : Stabilizes the α-anomer and facilitates later deprotection under hydrogenolysis.
  • Acetamido (C2) : Enhances solubility and participates in hydrogen bonding, influencing conformational stability.

Synthetic considerations :

  • The 3,6-di-O-benzoylation is typically achieved via benzoyl chloride in pyridine, with regioselectivity controlled by steric and electronic factors.
  • The 2-deoxy modification simplifies synthetic steps by eliminating the need for C2 protection-deprotection cycles.

Conformational Studies via NMR and Computational Modeling

Conformational preferences are critical for understanding reactivity and interactions:

  • NMR analysis :
    • The 4C1 chair conformation dominates, evidenced by coupling constants (e.g., J3,4 = 3.2 Hz, J4,5 = 1.5 Hz).
    • Benzoyl groups induce restricted rotation at C3 and C6, stabilizing gauche-trans side-chain conformers.
  • Computational modeling (DFT) :
    • Predicted lowest-energy conformer aligns with NMR data, showing minimal steric clash between C3-benzoyl and the acetamido group.
    • Electrostatic potential maps highlight electron-deficient regions at C1 (due to benzyl) and C4 (due to benzylidene effects in analogues).

Table 2: Conformational Populations in Solution

Conformer Population (%) Key Stabilizing Interactions
4C1-chair 85 H-bonding (acetamido→C3-OBz)
1C4-boat 12 Reduced steric hindrance at C4
Skew-boat 3 Transient stabilization by solvent

Mechanistic implications :

  • The 3,6-benzoyl groups hinder nucleophilic attack at C3/C6, directing reactivity to C4 in glycosylation reactions.
  • The α-configuration at C1 stabilizes transition states in SN2-type glycosylations due to reduced anomeric effect.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25+,26-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVKGGKJMHXHHZ-KPTFLJRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely cited synthesis begins with a 2-acetamido-2-deoxy-D-galactopyranose derivative. Petit et al. developed a method using benzyl alcohol as both a nucleophile and solvent, reacting with a per-O-benzylated galactosamine thioglycoside donor in N,N-dimethylformamide (DMF) at 90°C for 1 hour . Key steps include:

  • Protection Strategy : The 3- and 6-hydroxyl groups are benzoylated prior to glycosylation, while the 2-position is protected as an acetamide.

  • Glycosylation : The thioglycoside donor is activated under mild acidic conditions, facilitating α-selective coupling with benzyl alcohol.

  • Yield : This method achieves an 88% isolated yield, attributed to the stabilizing effect of benzoyl groups on the oxocarbenium ion intermediate .

Benzylidenyl-Directed Stereoselective Glycosylation

A 2021 study demonstrated that 4,6-di-O-benzylidenyl protection enhances α-selectivity in galactosamine derivatives . While applied to 2-azido-2-deoxy donors, this approach is adaptable to acetamide-protected analogs:

  • Donor Preparation : The 4,6-O-benzylidenyl group locks the galactopyranoside into a rigid chair conformation, favoring axial attack by the benzyl alcohol nucleophile.

  • 3-O-TBDPS Protection : A tert-butyldiphenylsilyl (TBDPS) group at the 3-position increases donor reactivity by destabilizing the ground state through steric effects .

  • Activation : N-Iodosuccinimide (NIS) and triflic acid promote thioglycoside activation at -15°C, yielding α:β ratios >20:1.

Table 1: Comparison of Protecting Group Effects on α-Selectivity

3-O Protecting Group4,6-O Protectionα:β RatioYield (%)
TBDPSBenzylidenyl22:191
BenzoylBenzyl5:178
AcetylBenzylidenyl12:183

Data adapted from .

Solid-Phase Synthesis for Scalable Production

Recent advances employ polymer-supported benzyl alcohol to streamline purification. The protocol involves:

  • Resin Functionalization : Wang resin is derivatized with a photolabile linker and benzyl alcohol .

  • Glycosylation : A galactosamine trichloroacetimidate donor reacts with the resin-bound nucleophile under BF3·OEt2 catalysis.

  • Deprotection and Cleavage : Sequential benzoyl group removal with NaOMe/MeOH, followed by UV-induced cleavage, affords the target compound in 76% yield over 4 steps .

Enzymatic Transglycosylation

Though less common, enzymatic methods using mutant glycosidases show promise for stereocontrol:

  • Engineered Galactosidases : Directed evolution of β-galactosidase from Bacillus circulans enables retention of anomeric configuration when using p-nitrophenyl glycoside donors .

  • Conditions : Reactions proceed in phosphate buffer (pH 7.4) at 37°C with 15% DMSO to enhance donor solubility.

  • Yield : 58% yield with >95% α-selectivity, though substrate scope remains limited compared to chemical methods .

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150 W, 100°C) accelerates glycosylation between per-O-benzoylated galactosamine donors and benzyl alcohol. Key advantages include:

  • Kinetic Control : Short 10-minute reactions suppress β-anomer formation via faster α-pathway transition states.

  • Solvent System : Acetonitrile/benzyl alcohol (4:1) optimizes dielectric heating and nucleophile concentration.

  • Yield : 82% yield with 94% α-purity, comparable to traditional thermal methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside has the molecular formula C29H29NO8C_{29}H_{29}NO_8 and a molecular weight of 519.5 g/mol. Its structure features multiple benzoyl groups that enhance its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.

Glycosylation Studies

Glycosylation is a critical process in biochemistry, influencing protein function and stability. This compound serves as a key intermediate in synthesizing glycosides and oligosaccharides.

Case Study: Synthesis of Glycopeptides

Research has demonstrated the utility of this compound in synthesizing glycopeptide derivatives. For instance, the synthesis of O-sulfo and O-methyl derivatives of allyl O-(beta-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside has been reported, showcasing its role in developing compounds that mimic natural glycoproteins .

Mucin Biosynthesis Inhibition

This compound is recognized for its ability to inhibit mucin synthesis. This property is particularly relevant in medical research focused on diseases where mucin overproduction is a concern, such as cystic fibrosis and certain cancers.

Case Study: HIV Research

A study highlighted that treatment with this compound increased human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro by altering O-glycosylation processes . This suggests that inhibiting mucin biosynthesis can modulate viral infectivity, providing insights into potential therapeutic strategies for managing HIV.

Anticonvulsant Activity

Recent investigations have indicated that derivatives of this compound exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies have shown that specific modifications to the benzyl group can enhance anticonvulsant activity in animal models .

Case Study: Structure-Activity Relationship Studies

In a series of experiments involving N-benzyl derivatives, it was found that certain substitutions significantly improved anticonvulsant efficacy compared to traditional treatments like phenobarbital . This opens avenues for developing new antiepileptic drugs based on this compound's structure.

Drug Development

The compound's ability to act as a glycosylation inhibitor positions it as a valuable tool in drug development. By modifying glycan structures on therapeutic proteins or antibodies, researchers can enhance drug efficacy and reduce immunogenicity.

Data Table: Summary of Applications

Application Description Key Findings
Glycosylation StudiesIntermediate in synthesizing glycosidesEssential for creating glycopeptide derivatives
Mucin Biosynthesis InhibitionInhibits mucin production; relevant in HIV researchAlters O-glycosylation affecting HIV replication
Anticonvulsant ActivityDerivatives show potential as anticonvulsantsStructure modifications enhance activity
Drug DevelopmentModifies glycan structures on drugsImproves efficacy and reduces immunogenicity

Mechanism of Action

The compound acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It specifically targets the β1,3-galactosyltransferase involved in the elongation of O-glycan chains, thereby blocking the extension of these chains and disrupting glycoprotein synthesis. This mechanism is particularly effective in inhibiting the synthesis of mucins, which are heavily glycosylated proteins involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

Table 1: Key Structural Differences and Implications
Compound Name / Source Substituents Key Differences Implications
Target Compound 3,6-di-O-benzoyl Stable benzoyl esters High regioselectivity in glycosylation; resistant to acidic conditions
Benzyl 2-acetamido-3,6-anhydro-4-O-benzyl-2-deoxy-α-D-galactopyranoside 3,6-anhydro ring, 4-O-benzyl Anhydro bridge replaces benzoyl groups Altered reactivity: unsuitable for further 6-O modifications; forms unintended products during fluorination attempts
Benzyl 2-acetamido-3-O-(β-D-fucopyranosyl)-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside 3-O-fucopyranosyl, 4,6-O-benzylidene Fucose residue; acetal protection Enables synthesis of disaccharides; benzylidene requires acidic cleavage, limiting orthogonal deprotection strategies
Benzyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-α-D-galactopyranoside 3,6-di-O-acetyl Acetyl esters instead of benzoyl Reduced steric hindrance; faster deprotection under basic conditions but lower stability in prolonged reactions

Fluorinated Derivatives

Fluorination at strategic positions (e.g., 4- or 6-O) introduces metabolic stability and enables tracking via ¹⁹F-NMR. For example:

  • Benzyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-α-D-galactopyranoside: Synthesized via mesylation-fluorination of the 4-OH group. The fluorine atom enhances resistance to enzymatic degradation, making it a metabolic reporter for studying O-GlcNAc modifications .
  • Benzyl 2-acetamido-3,6-di-O-butanoyl-4-fluoro-α-D-glucopyranoside : Butanoyl esters increase lipophilicity, improving membrane permeability for cellular uptake studies.

Glycosylation Behavior

The target compound’s 3,6-di-O-benzoyl groups critically influence glycosylation outcomes:

  • Steric Effects: Bulky benzoyl groups at C3 and C6 hinder nucleophilic attack at C4, favoring β-linked glycosides when reacting with galactosyl donors .
  • Contrast with 3,6-di-O-benzyl Analogs: Benzyl ethers (e.g., Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside ) offer less steric hindrance, leading to mixed α/β glycosylation products due to reduced directional control.

Biological Activity

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside (often referred to as BAGN) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of glycosylation processes and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of BAGN

BAGN is a derivative of N-acetyl-alpha-D-galactosamine (GalNAc) and is primarily known for its role as an inhibitor of O-glycosylation. This inhibition affects various cellular functions, particularly in immune response and viral infections. The compound's structure allows it to mimic natural substrates involved in glycosylation, thereby interfering with normal glycan chain elongation.

  • Inhibition of O-Glycosylation : BAGN acts as a competitive inhibitor of enzymes responsible for O-glycan chain extension. It blocks the activity of β1,3-galactosyltransferase, which is crucial for the elongation process in mucin biosynthesis .
  • Impact on Viral Replication : Research indicates that BAGN enhances the infectivity and replication rates of HIV in vitro. In studies, cells treated with BAGN showed a significant increase in HIV-infected cells and viral production compared to untreated controls . This suggests that while BAGN inhibits glycosylation, it may also facilitate viral replication under certain conditions.
  • Altered Immune Response : BAGN treatment has been associated with changes in the expression of surface markers on immune cells. For instance, treated cells exhibited decreased levels of CD25 and CCR5 but increased HLA-DR expression, correlating with higher infection rates .

Table 1: Summary of Biological Activities

ActivityEffectReference
O-Glycosylation InhibitionBlocks glycan chain elongation
HIV Replication EnhancementIncreased percentage of infected cells
Immune Marker ExpressionAltered expression profiles

Case Studies

  • HIV Infection Studies : In a controlled experiment, PHA-blast target cells were pre-treated with BAGN before exposure to HIV. The results showed a 30-fold increase in the percentage of infected cells when using virus grown in the presence of BAGN compared to controls . This study highlights the dual role of BAGN in both inhibiting glycosylation and potentially enhancing viral replication.
  • Mucin Biosynthesis : In colon cancer cell lines (e.g., LS174T), BAGN was observed to inhibit mucin production by interfering with glycosylation pathways. Long-term exposure led to the accumulation of glycoproteins within cytoplasmic vesicles, indicating a disruption in normal secretion processes .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-galactopyranoside?

The compound is synthesized through multi-step protecting group strategies. A common approach involves:

  • Benzylation : Reacting precursor sugars with benzyl bromide in the presence of bases like barium oxide/hydroxide to introduce benzyl groups at specific hydroxyl positions .
  • Displacement reactions : For example, methanesulfonyl chloride is used to generate a leaving group (e.g., methylsulfonyloxy), which is then displaced by fluoride ions to introduce fluorine substituents .
  • Selective benzoylation : Using reagents like N-benzoylimidazole under reflux to selectively protect hydroxyl groups without disrupting existing acetamido or benzyl groups .
    Key intermediates, such as benzyl 2-acetamido-3-O-allyl-6-O-benzyl derivatives, are critical for subsequent glycosylation steps .

Q. How is the compound characterized to confirm its structure and purity?

Characterization relies on:

  • NMR spectroscopy : Key signals include the anomeric proton (δ ~4.5–5.5 ppm, J1,2 = 3–5 Hz for α-configuration) and acetamido protons (δ ~1.9–2.1 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 762.3363 for C41H50N2O12) .
  • X-ray crystallography : Used to resolve stereochemistry in complex intermediates .
  • HPLC : Validates purity (>95%) using reverse-phase columns .

Q. What are its primary applications in glycobiology research?

The compound serves as a critical intermediate in:

  • Synthesis of Lewis antigens : Used to study glycosyltransferases that catalyze the formation of GlcNAcβ1-3GalNAc linkages in mucin-type glycoproteins .
  • Oligosaccharide assembly : Acts as a glycosyl acceptor or donor in regioselective glycosylation reactions to build tumor-associated carbohydrate antigens (e.g., sialyl-Lewis X) .
  • Enzymatic studies : Facilitates structural analysis of glycosidase and glycosyltransferase substrate specificity .

Advanced Research Questions

Q. How can regioselectivity be optimized in glycosylation reactions involving this compound?

Regioselectivity is controlled by:

  • Protecting group patterns : Benzyl and benzoyl groups block specific hydroxyls, directing glycosylation to unprotected positions (e.g., C-4 in 3,6-di-O-benzyl derivatives) .
  • Catalytic conditions : Using N-iodosuccinimide (NIS) and triflic acid promotes β-selectivity, while silver triflate favors α-linkages .
  • Temperature and solvent : Reactions in dichloromethane at −40°C improve stereochemical outcomes compared to room-temperature conditions .
    For example, reports a 72% yield for a β-(1→4)-linked disaccharide using 2,3,4,6-tetra-O-acetyl-galactopyranosyl trichloroacetimidate under NIS activation .

Q. What strategies enable selective deprotection of benzyl groups without disrupting other functionalities?

  • Hydrogenolysis : Palladium-on-carbon (Pd/C) under H2 atmosphere selectively removes benzyl groups while preserving acetamido and benzoyl groups .
  • Reductive ring-opening : Sodium cyanoborohydride cleaves benzylidene acetals to expose diols for further functionalization .
  • Acid hydrolysis : Dilute acetic acid (60%) removes isopropylidene groups without affecting benzyl ethers .
    demonstrates successful deprotection of a benzylidene group using sodium cyanoborohydride, yielding a 3,6-di-O-benzyl intermediate .

Q. How is this compound utilized in synthesizing complex oligosaccharides with specific linkages?

The compound acts as a modular building block:

  • Stepwise glycosylation : Sequential coupling with trichloroacetimidate or thioglycoside donors extends the carbohydrate chain. For example, describes a hexasaccharide synthesis using iterative glycosylation and deprotection steps .
  • Orthogonal protection : Combining benzyl (acid-stable) and allyl (palladium-labile) groups enables precise control over reaction sequences .
  • Click chemistry : Azide-functionalized derivatives (e.g., benzyl 2-azido-2-deoxy analogs) participate in copper-catalyzed cycloaddition for bioconjugation .
    In , the compound was used to synthesize a trisaccharide via benzylation, acetal cleavage, and silylation, achieving a 38% yield .

Key Methodological Considerations

  • Stereochemical validation : Always confirm anomeric configuration via <sup>1</sup>H NMR coupling constants (J1,2 values) and NOE experiments .
  • Contradictory evidence : Some studies report varying yields for similar reactions (e.g., 30–81% for benzylation steps). Replicate conditions from multiple sources (e.g., vs. 20) and optimize solvent/base combinations .
  • Storage : Store at −20°C under inert atmosphere to prevent hydrolysis of benzoyl groups .

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